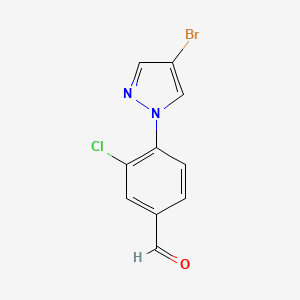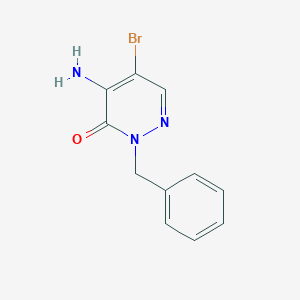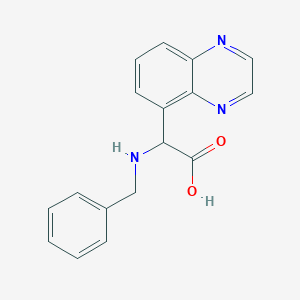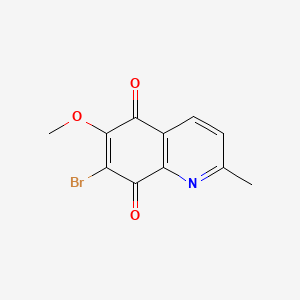![molecular formula C21H18O B11841829 Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl- CAS No. 62225-31-4](/img/structure/B11841829.png)
Indeno[2,1-b]pyran, 2-(1-methylethyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-phenylindeno[2,1-b]pyran is a heterocyclic compound that features a fused indene and pyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-4-phenylindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are often carried out in a one-pot manner, which enhances efficiency and reduces waste.
Industrial Production Methods
Industrial production methods for 2-isopropyl-4-phenylindeno[2,1-b]pyran are not well-documented in the literature. the principles of green chemistry and multicomponent reactions are likely to be employed to maximize yield and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-phenylindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2-Isopropyl-4-phenylindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-isopropyl-4-phenylindeno[2,1-b]pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylindeno[2,1-b]pyran: Shares a similar core structure but lacks the isopropyl group.
Pyrazolo[3,4-b]pyridine derivatives: These compounds also feature fused ring systems and have similar applications in medicinal chemistry.
Uniqueness
2-Isopropyl-4-phenylindeno[2,1-b]pyran is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the isopropyl group may enhance its lipophilicity and alter its interaction with biological targets.
Propriétés
Numéro CAS |
62225-31-4 |
|---|---|
Formule moléculaire |
C21H18O |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
4-phenyl-2-propan-2-ylindeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-14(2)19-13-18(15-8-4-3-5-9-15)21-17-11-7-6-10-16(17)12-20(21)22-19/h3-14H,1-2H3 |
Clé InChI |
PYZKNYSKYYEBAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C2C3=CC=CC=C3C=C2O1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Benzyl(trimethylsilyl)amino]cyclohexane-1-carbonitrile](/img/structure/B11841748.png)






![2-(3-((1-Methylpiperidin-4-yl)methyl)imidazo[1,5-a]pyridin-1-yl)acetamide](/img/structure/B11841816.png)





![5-Bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11841851.png)
